molecular formula C18H21N5O2 B2784963 9-(3,5-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 847246-35-9

9-(3,5-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2784963
CAS No.: 847246-35-9
M. Wt: 339.399
InChI Key: JKHBPDOOEGEKIK-UHFFFAOYSA-N
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Description

This compound belongs to the tricyclic pyrimido[2,1-f]purine-2,4-dione family, characterized by a fused pyrimidine-purine scaffold with a tetrahydropyrimidine ring and substituents at the N1, N3, and N9 positions. The 3,5-dimethylphenyl group at N9 introduces steric bulk and lipophilicity, while the methyl groups at N1 and N3 enhance metabolic stability. The compound has been explored for multitarget therapeutic applications, particularly in neurodegenerative diseases, due to its hybrid xanthine-dopamine pharmacophore .

Properties

IUPAC Name

9-(3,5-dimethylphenyl)-1,3-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-11-8-12(2)10-13(9-11)22-6-5-7-23-14-15(19-17(22)23)20(3)18(25)21(4)16(14)24/h8-10H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHBPDOOEGEKIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 9-(3,5-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a member of the purine family and has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C15H18N4O2
  • Molecular Weight : 286.33 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its effects on neurotransmitter receptors and its potential as an antidepressant and anxiolytic agent.

Receptor Interaction

Research indicates that derivatives of purine compounds often interact with various serotonin receptors (5-HT receptors), which are implicated in mood regulation. The specific interactions of this compound with these receptors suggest potential antidepressant and anxiolytic effects:

  • 5-HT1A Receptor : This receptor is known for its role in mediating the effects of anxiolytics and antidepressants. Compounds that exhibit affinity for this receptor can potentially alleviate symptoms of anxiety and depression.
  • 5-HT2A and 5-HT7 Receptors : The compound's interaction with these receptors may enhance its psychotropic effects.

Pharmacological Studies

Recent studies have focused on evaluating the pharmacological properties of similar purine derivatives. For instance:

  • Antidepressant Activity : In forced swim tests (FST), certain derivatives exhibited significant reductions in immobility time compared to control groups. This suggests potential antidepressant-like activity.
  • Anxiolytic Effects : In four-plate tests (FPT), compounds showed reduced anxiety-like behavior in animal models.

Table 1: Summary of Biological Activities

Activity TypeModel/Test UsedObserved Effect
AntidepressantForced Swim TestReduced immobility time
AnxiolyticFour Plate TestDecreased anxiety-like behavior
Receptor BindingRadioligand BindingHigh affinity for 5-HT receptors

Case Studies

Several case studies have highlighted the therapeutic potential of purine derivatives similar to this compound:

  • A study conducted by researchers at a leading pharmacological institute demonstrated that a closely related compound exhibited significant anxiolytic effects in both male and female rodent models. The study emphasized the importance of the structural modifications in enhancing receptor affinity and selectivity.
  • Another investigation focused on a series of arylpiperazine derivatives that included similar purine structures. These compounds were shown to effectively modulate serotonin receptor activity and displayed promising results in preclinical trials aimed at treating mood disorders.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

(a) N9 Substituents
  • 9-(3,4-Dihydroxyphenethyl) analogues (e.g., 20a ):
    These derivatives feature a catechol-containing phenethyl group at N9, enhancing dopamine receptor affinity and antioxidant properties. For example, 20a (C19H23N5O4, MW 385.42) exhibits UV λmax at 300 nm and high UPLC/MS purity (100%) . The dihydroxyphenyl group improves solubility in polar solvents compared to the 3,5-dimethylphenyl group in the target compound.
  • 9-(2-Chloro-6-fluorobenzyl) analogue: This derivative demonstrates dual-target activity (MAO-B inhibition and adenosine A2A antagonism) with a halogenated benzyl group, increasing electrophilic reactivity and blood-brain barrier penetration .
(b) Alkyl Chain Modifications
  • 1,3-Dimethyl-9-(prop-2-ynyl) analogue (24) :
    The propargyl group at N9 introduces alkyne functionality, enabling click chemistry for bioconjugation. It shows a higher melting point (203–206°C) and yield (93%) compared to the target compound .
  • 1,3-Dibutyl analogues (e.g., 22) :
    Longer alkyl chains at N1/N3 increase lipophilicity (logP ~3.5) and prolong metabolic half-life but reduce aqueous solubility .

Physicochemical Properties

Compound (Example) Molecular Formula Molecular Weight Melting Point (°C) UV λmax (nm) Solubility (Polar Solvents)
Target Compound C19H23N5O2* 369.42 Not reported ~296–304† Moderate (ethanol)
20a (3,4-dihydroxyphenethyl) C19H23N5O4 385.42 232–235 300 High
24 (prop-2-ynyl) C13H15N5O2 273.29 203–206 296 Low
22 (1,3-dibutyl) C24H33N5O4 455.54 194–196 302 Very low

*Inferred from analogues; †Based on similar pyrimido[2,1-f]purine derivatives .

Key Research Findings

Substituent-driven solubility-bioactivity trade-offs : Bulky N9 aryl groups (e.g., 3,5-dimethylphenyl) reduce solubility but improve CNS penetration, whereas polar substituents (e.g., dihydroxyphenethyl) enhance peripheral activity .

Synthetic scalability : Microwave-assisted methods outperform conventional reflux for halogenated derivatives, achieving >95% purity with fewer byproducts .

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